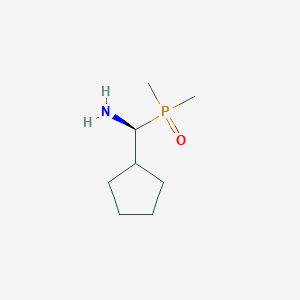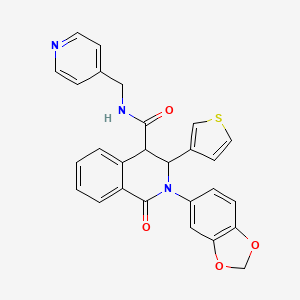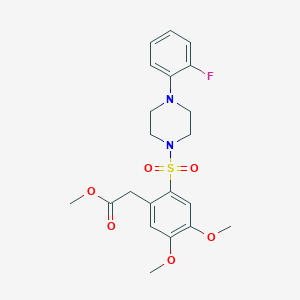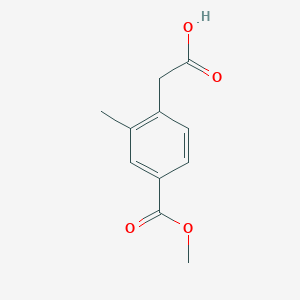![molecular formula C28H25NO7 B2811704 8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-44-1](/img/structure/B2811704.png)
8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including a quinoline and a dioxin ring, as well as several methoxy and carbonyl groups. These functional groups suggest that the compound may have interesting chemical properties and potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, 3,4-Dimethoxybenzoyl Chloride, a related compound, is used in the synthesis of a variety of biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the carbonyl groups could be involved in condensation reactions, while the methoxy groups could undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carbonyl and methoxy groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .科学的研究の応用
Synthesis and Derivative Studies
Synthesis of Isoaporphine and Tetrahydroisoquinoline Derivatives
Sobarzo-Sánchez et al. (2010) discussed the synthesis of derivatives like 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline, starting from compounds including 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, which are structurally related to the target compound (Sobarzo-Sánchez et al., 2010).
Development of Benzofuroquinolines
Yamaguchi et al. (1984) synthesized dihydroxybenzofuroquinolinones through demethyl-cyclization, a process relevant to the synthesis and manipulation of the target compound's structure (Yamaguchi et al., 1984).
Synthesis of Isoaaptamine Analogues
A study by Walz and Sundberg (2000) on the synthesis of isoaaptamine, a PKC inhibitor, presents methods parallel to the synthesis of compounds similar to the target molecule (Walz & Sundberg, 2000).
Chemical Structure and Reactivity Analysis
- Study of Aromatic Demethoxylation Precursors: Sobarzo-Sánchez et al. (2006) synthesized and characterized a compound (5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h] quinolin-7-one) and conducted a theoretical study to understand the aromatic demethoxylation process, which is pertinent to the study of the target compound (Sobarzo-Sánchez et al., 2006).
Novel Syntheses and Structural Assignments
New Synthesis Methods for Related Compounds
Researchers like Sekiba (1973), Bänziger et al. (2000), and Yang et al. (2013) have developed new synthesis methods and structural assignments for compounds structurally related to the target compound. These studies provide insights into novel synthetic pathways and structural analysis techniques relevant to the target molecule (Sekiba, 1973), (Bänziger et al., 2000), (Yang et al., 2013).
Exploration of Radical Quenching and DNA Oxidation Inhibition
The work of Xi and Liu (2015) on coumarin-quinoline derivatives demonstrates the potential of similar structures in quenching radicals and inhibiting DNA oxidation, suggesting possible research directions for the target compound (Xi & Liu, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7/c1-32-19-6-4-5-17(11-19)15-29-16-21(27(30)18-7-8-23(33-2)24(12-18)34-3)28(31)20-13-25-26(14-22(20)29)36-10-9-35-25/h4-8,11-14,16H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGKPQCEPLOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811624.png)
![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)


![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)



![N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide](/img/structure/B2811644.png)